7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995740
InChI: InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15)
SMILES:
Molecular Formula: C8H3BrF4N2O
Molecular Weight: 299.02 g/mol

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17995740

Molecular Formula: C8H3BrF4N2O

Molecular Weight: 299.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole -

Specification

Molecular Formula C8H3BrF4N2O
Molecular Weight 299.02 g/mol
IUPAC Name 4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15)
Standard InChI Key PXPSFHDMLZSIJE-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole features a benzimidazole core—a bicyclic system comprising a benzene ring fused to an imidazole moiety. Substituents are positioned at the 5-, 6-, and 7-positions of the benzene ring:

  • 5-position: Fluoro group (-F)

  • 6-position: Trifluoromethoxy group (-OCF₃)

  • 7-position: Bromo group (-Br)

The trifluoromethoxy group introduces strong electron-withdrawing effects, while the bromine and fluorine atoms enhance lipophilicity and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₃BrF₄N₂O
Molecular Weight298.91 g/mol
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors5 (N, O, F)
Topological Polar Surface Area~60 Ų
LogP (Predicted)2.8–3.5

These properties align with trends observed in halogenated benzimidazoles, which often exhibit enhanced membrane permeability and target-binding affinity .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of 7-bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole likely proceeds via sequential functionalization of a benzimidazole precursor. A plausible route involves:

  • Diamine Preparation: Starting with 4-fluoro-5-(trifluoromethoxy)-1,2-diaminobenzene, synthesized through nitration and reduction of a fluorinated aniline derivative .

  • Bromination: Electrophilic bromination at the 7-position using bromine in acetic acid or N-bromosuccinimide (NBS) .

  • Cyclization: Formation of the benzimidazole ring via acid-catalyzed cyclization of the diamine intermediate, typically employing polyphosphoric acid (PPA) or hydrochloric acid .

Table 2: Key Synthetic Intermediates

IntermediateRole
4-Fluoro-5-(trifluoromethoxy)-1,2-diaminobenzeneCore diamine for cyclization
7-Bromo-4-fluoro-5-(trifluoromethoxy)-1,2-diaminobenzeneBrominated precursor

Spectroscopic and Computational Data

Spectral Signatures

  • NMR:

    • ¹H NMR: A singlet at δ 8.2–8.5 ppm (imidazole H-1), absence of aromatic protons due to heavy halogen substitution.

    • ¹⁹F NMR: Distinct signals for -OCF₃ (-55 to -60 ppm) and -F (-110 to -120 ppm) .

  • Mass Spectrometry: Predicted [M+H]+ peak at m/z 299.91 with isotopic patterns characteristic of bromine.

Computational Modeling

Docking studies using PARP-1 (PDB: 7AAC) and CK2 kinase (PDB: 4KWP) suggest potential interactions via halogen bonding (Br···O) and π-stacking with the benzimidazole core . The trifluoromethoxy group may occupy hydrophobic pockets, enhancing binding affinity.

TargetMechanismSupporting Evidence
PARP-1Competitive inhibitionDocking studies with 7AAC
DNA Topoisomerase IIIntercalationAnalogous to DBN (PDB: 2B3E)
CK2 KinaseATP-binding site occlusionSimilarity to K44 (PDB: 1ZOH)

Stability and Metabolic Considerations

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